![5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine - 1190321-67-5](/images/structure/BT-1813480.png) 
                            This compound has garnered significant interest in the field of medicinal chemistry, particularly as a building block for synthesizing novel therapeutic agents. [ [] https://www.semanticscholar.org/paper/ed15f022490334c95eb113f195b3f09c5d1dff14 ] It serves as a crucial scaffold in developing inhibitors targeting various enzymes and proteins involved in disease pathways.
5-Methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine is a nitrogen-containing heterocyclic compound that belongs to the pyrrolo[2,3-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Its structure features a pyrrole ring fused to a pyridine ring, which is characteristic of many bioactive compounds. The methoxy group at the 5-position enhances its pharmacological properties and solubility in biological systems.
This compound is classified as a heterocyclic amine and is often studied for its role as a potential inhibitor in various biological pathways. It has been synthesized using several methods, which are detailed in the synthesis analysis section. The compound is of interest in medicinal chemistry due to its potential applications in treating diseases linked to kinase activity and other cellular processes.
The synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine can be achieved through various methods, with notable techniques including:
Technical details regarding specific reaction conditions, yields, and purification methods can be found in various studies focusing on related compounds .
The molecular structure of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine can be represented as follows:
The compound's structure contributes significantly to its reactivity and biological activity.
5-Methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine participates in various chemical reactions typical of amines and heterocycles:
These reactions are crucial for modifying the compound to enhance its pharmacological properties .
The mechanism of action for 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine often involves inhibition of specific kinases or other enzymes within cellular pathways. For example:
Quantitative data from assays typically demonstrate IC values that reflect the potency of these compounds against specific targets.
Relevant data indicate that modifications to the structure can significantly influence these properties .
5-Methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine has several scientific applications:
The ongoing research into this compound highlights its significance in drug discovery and development efforts aimed at treating complex diseases .
Pyrrolo[2,3-b]pyridine (7-azaindole) represents a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with indole. The strategic replacement of a carbon atom in indole’s benzene ring with nitrogen enhances hydrogen-bonding capacity and modulates electronic distribution. This substitution reduces logP values by 0.5–1.0 unit compared to indole analogs, improving aqueous solubility while maintaining membrane permeability—a critical balance for drug bioavailability. The 7-azaindole scaffold provides two complementary hydrogen-bonding sites: the pyrrolic N–H (donor) and pyridinic nitrogen (acceptor), enabling bidentate interactions with biological targets that indole cannot achieve. This property underpins its utility in designing inhibitors for ATP-binding sites, where simultaneous interaction with kinase hinge regions is essential [4] [7] [8].
Table 1: Bioisosteric Advantages of 7-Azaindole Over Indole
| Property | Indole | 7-Azaindole | Pharmacological Impact | 
|---|---|---|---|
| logP | ~2.1 | ~1.3 | Enhanced solubility and bioavailability | 
| H-Bond Donors | 1 | 1 | Maintained target engagement capacity | 
| H-Bond Acceptors | 1 | 2 | Improved binding affinity to kinases | 
| pKa (N–H) | ~17.0 | ~10.5 | Increased acidity favors salt formation | 
| Polar Surface Area | 15.8 Ų | 28.7 Ų | Optimized cell permeability | 
The 7-azaindole core exhibits exceptional hinge-binding proficiency in kinase inhibition. Structural analyses reveal three distinct binding modes:
Vemurafenib (Zelboraf®), an FDA-approved BRAF kinase inhibitor for melanoma, exemplifies this application. Its 7-azaindole core binds V600E-mutated BRAF with sub-nanomolar affinity (Kd = 0.8 nM), directly enabling targeted therapy for previously untreatable cancers. Over 90 kinases across TK, TKL, STE, and CAMK families show sensitivity to 7-azaindole derivatives, demonstrating exceptional kinome coverage [4] [7] .
Table 2: Kinase Inhibition Profiles of 7-Azaindole Derivatives
| Kinase Target | Representative Inhibitor | Binding Mode | Biological Activity | 
|---|---|---|---|
| BRAF V600E | Vemurafenib | Normal | IC50 = 31 nM; Melanoma treatment | 
| JAK3 | Decernotinib (Phase III) | Normal | JAK3 IC50 = 2.1 nM; RA therapy | 
| MET | Foretinib analog | Flipped | IC50 = 0.4 nM; Anticancer | 
| ALK | X-376 (Phase II) | Normal | IC50 = 3.5 nM; NSCLC treatment | 
The medicinal evolution of pyrrolo[2,3-b]pyridines progressed through key milestones:
The scaffold’s synthetic versatility facilitated derivatization at all five positions, enabling structure-activity relationship (SAR) optimization across diverse therapeutic targets. Current clinical candidates span oncology (CSF1R inhibitors like pexidartinib), immunology (JAK inhibitors), and antiviral therapies, demonstrating the platform’s adaptability [4] [7] [8].
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1